

# Spectroscopic Profile of Glucofrangulin B: A Technical Guide

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## Compound of Interest

Compound Name: **Glucofrangulin B**

Cat. No.: **B13441341**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glucofrangulin B**, a prominent anthraquinone glycoside found in plants of the Rhamnus and Frangula genera. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of **Glucofrangulin B** in research and drug development.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for the accurate mass determination and elemental composition analysis of natural products. The predicted mass spectrometry data for **Glucofrangulin B** is summarized below.

Table 1: Predicted Mass Spectrometry Data for **Glucofrangulin B**

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	565.15518
[M+Na] <sup>+</sup>	587.13712
[M-H] <sup>-</sup>	563.14062
[M+NH <sub>4</sub> ] <sup>+</sup>	582.18172
[M+K] <sup>+</sup>	603.11106
[M+H-H <sub>2</sub> O] <sup>+</sup>	547.14516
[M+HCOO] <sup>-</sup>	609.14610
[M+CH <sub>3</sub> COO] <sup>-</sup>	623.16175

Note: This data is predicted and may vary slightly from experimental values.

## Experimental Protocol: Mass Spectrometry

While specific experimental protocols for the above predicted data are not available, a general method for the analysis of anthraquinone glycosides like **Glucofrangulin B** using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-ToF MS/MS) is described below. This protocol is based on methodologies commonly employed for the analysis of these compounds in plant extracts.

### Sample Preparation:

- Finely ground bark material of *Frangula alnus* or other relevant plant sources is extracted with a suitable solvent, such as a mixture of acetonitrile and water.
- The extraction is typically performed using ultrasonication to enhance efficiency.
- The resulting extract is filtered and diluted to an appropriate concentration for analysis.

### Instrumentation and Conditions:

- Chromatography System: UHPLC system equipped with a reversed-phase C18 column.

- Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with an acidic modifier (e.g., 0.1% formic acid) and mobile phase B consisting of acetonitrile or methanol.
- Mass Spectrometer: A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Both positive and negative ion modes can be used for comprehensive analysis.
- Data Acquisition: Data is acquired in full scan mode to obtain accurate mass measurements of precursor ions and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Glucofrangulin B** have been reported in the scientific literature. The following tables present the chemical shift assignments for the protons and carbons of the emodin emodin anthrone core and the attached sugar moieties.

Table 2:  $^1\text{H}$  NMR Chemical Shift Assignments for **Glucofrangulin B**

Proton	Chemical Shift ( $\delta$ , ppm)
Emodin Anthrone Moiety	
H-2	7.20
H-4	7.55
H-5	7.35
H-7	6.88
Me-3	2.45
Apiose Moiety	
H-1'	5.60
H-2'	4.25
H-4'a	4.05
H-4'b	3.80
H-5'a	3.70
H-5'b	3.60
Glucose Moiety	
H-1''	5.15
H-2''	3.55
H-3''	3.50
H-4''	3.45
H-5''	3.40
H-6''a	3.85
H-6''b	3.75

Table 3:  $^{13}\text{C}$  NMR Chemical Shift Assignments for **Glucofrangulin B**

Carbon	Chemical Shift ( $\delta$ , ppm)
Emodin Anthrone Moiety	
C-1	161.5
C-2	124.5
C-3	148.8
C-4	121.0
C-4a	133.2
C-5	118.0
C-6	165.2
C-7	109.5
C-8	162.0
C-8a	113.8
C-9	186.5
C-9a	110.0
C-10	181.8
C-10a	135.5
Me-3	22.0
Apiose Moiety	
C-1'	108.5
C-2'	77.5
C-3'	80.0
C-4'	74.5
C-5'	65.0
Glucose Moiety	

C-1"	102.5
C-2"	74.0
C-3"	77.0
C-4"	70.5
C-5"	77.5
C-6"	61.5

## Experimental Protocol: NMR Spectroscopy

The following is a representative experimental protocol for acquiring NMR data of **Glucofrangulin B**, based on published literature.

### Sample Preparation:

- A purified sample of **Glucofrangulin B** is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or methanol-d<sub>4</sub>.

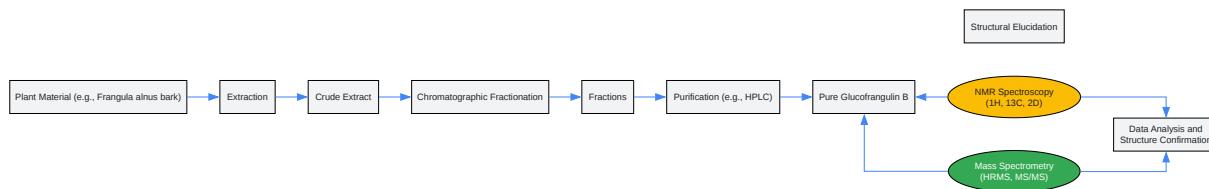
### Instrumentation and Conditions:

- NMR Spectrometer: A high-field NMR spectrometer operating at a proton frequency of 300 MHz or higher.
- Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural assignment, including:
  - <sup>1</sup>H NMR
  - <sup>13</sup>C NMR
  - Correlation Spectroscopy (COSY)
  - Heteronuclear Single Quantum Coherence (HSQC)
  - Heteronuclear Multiple Bond Correlation (HMBC)

- Temperature: Spectra are typically recorded at room temperature.

## Workflow for Isolation and Characterization

The general workflow for the isolation and spectroscopic characterization of **Glucofrangulin B** from a plant source is depicted in the following diagram.



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Caption: General workflow for the isolation and characterization of **Glucofrangulin B**.

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